Pentapotassium pentasodium bis(triphosphate)

Description

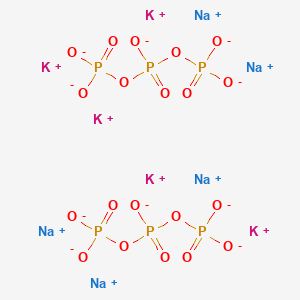

Pentapotassium pentasodium bis(triphosphate) (CAS: 24315-83-1) is a mixed alkali metal triphosphate with the formula K₅Na₅(P₃O₁₀)₂. This compound is notable for its dual cation composition (potassium and sodium), which distinguishes it from single-cation triphosphates like pentasodium triphosphate (Na₅P₃O₁₀) or pentapotassium triphosphate (K₅P₃O₁₀). It is primarily used in industrial and food applications as a sequestrant, stabilizer, emulsifier, and water-retention agent . Its hybrid ionic structure may offer balanced solubility and ionic strength compared to homometallic counterparts.

Properties

CAS No. |

24315-83-1 |

|---|---|

Molecular Formula |

K5Na5O20P6 |

Molecular Weight |

816.27 g/mol |

IUPAC Name |

pentapotassium;pentasodium;[oxido(phosphonatooxy)phosphoryl] phosphate |

InChI |

InChI=1S/5K.5Na.2H5O10P3/c;;;;;;;;;;2*1-11(2,3)9-13(7,8)10-12(4,5)6/h;;;;;;;;;;2*(H,7,8)(H2,1,2,3)(H2,4,5,6)/q10*+1;;/p-10 |

InChI Key |

LNLOGPJHYNLVQF-UHFFFAOYSA-D |

Canonical SMILES |

[O-]P(=O)([O-])OP(=O)([O-])OP(=O)([O-])[O-].[O-]P(=O)([O-])OP(=O)([O-])OP(=O)([O-])[O-].[Na+].[Na+].[Na+].[Na+].[Na+].[K+].[K+].[K+].[K+].[K+] |

Related CAS |

10380-08-2 (Parent) |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Pentapotassium pentasodium bis(triphosphate) can be synthesized through the neutralization of phosphoric acid with sodium and potassium hydroxides. The reaction typically involves the following steps:

Neutralization: Phosphoric acid is neutralized with sodium hydroxide and potassium hydroxide to form a mixture of sodium and potassium phosphates.

Polymerization: The mixture is then heated to induce polymerization, resulting in the formation of pentapotassium pentasodium bis(triphosphate).

Industrial Production Methods

In industrial settings, the production of pentapotassium pentasodium bis(triphosphate) involves large-scale neutralization and polymerization processes. The reaction conditions are carefully controlled to ensure the purity and yield of the final product. The process typically includes:

Raw Material Preparation: High-purity phosphoric acid, sodium hydroxide, and potassium hydroxide are prepared.

Reaction: The neutralization reaction is carried out in large reactors, followed by heating to induce polymerization.

Purification: The product is purified through filtration and crystallization to remove any impurities.

Chemical Reactions Analysis

Types of Reactions

Pentapotassium pentasodium bis(triphosphate) undergoes various chemical reactions, including:

Hydrolysis: In aqueous solutions, it can hydrolyze to form simpler phosphates.

Complexation: It can form complexes with metal ions such as calcium, magnesium, and iron.

Substitution: It can undergo substitution reactions with other anions or cations.

Common Reagents and Conditions

Hydrolysis: Water is the primary reagent, and the reaction is typically carried out at room temperature.

Complexation: Metal salts such as calcium chloride or magnesium sulfate are used as reagents.

Substitution: Various anions or cations can be used, depending on the desired product.

Major Products Formed

Hydrolysis: Simpler phosphates such as orthophosphate.

Complexation: Metal-phosphate complexes.

Substitution: New salts with different anions or cations.

Scientific Research Applications

Moisture Control and Preservation

In the food industry, pentapotassium pentasodium bis(triphosphate) is utilized primarily as a moisture control agent and preservative. It helps retain moisture in seafood, meats, and poultry, thus enhancing texture and extending shelf life. The compound is classified under E number E451, indicating its approval for use in food products by regulatory bodies like the United States Food and Drug Administration (FDA) .

Case Study: Seafood Preservation

A study demonstrated that the application of pentapotassium pentasodium bis(triphosphate) in seafood significantly increased the sale weight due to moisture retention without compromising quality. This application is particularly beneficial for frozen seafood products where moisture loss can lead to significant economic losses .

Chelating Agent

Pentapotassium pentasodium bis(triphosphate) serves as an effective chelating agent in detergents. It binds to metal ions such as calcium and magnesium found in hard water, preventing them from interfering with the cleaning action of surfactants. This property enhances the efficiency of detergents, making them more effective in cleaning applications .

Data Table: Effectiveness of Pentapotassium Pentasodium Bis(triphosphate) in Detergents

| Metal Ion | Binding Capacity (mg/g) | Application Area |

|---|---|---|

| Calcium | 120 | Laundry Detergents |

| Magnesium | 90 | Dishwashing Liquids |

Drug Delivery Systems

In pharmaceutical applications, pentapotassium pentasodium bis(triphosphate) has been explored as a polyanion crosslinker for polysaccharide-based drug delivery systems. Its ability to form stable complexes with various drugs enhances their bioavailability and controlled release profiles .

Case Study: Polysaccharide-Based Drug Delivery

Research indicated that incorporating pentapotassium pentasodium bis(triphosphate) into drug delivery formulations improved the stability and release kinetics of therapeutic agents. This application is particularly relevant for biopharmaceuticals that require precise dosing and sustained release mechanisms .

Environmental Impact

Despite its beneficial applications, the widespread use of pentapotassium pentasodium bis(triphosphate) in detergents has raised environmental concerns related to eutrophication. The compound's high solubility leads to significant phosphate levels in wastewater, contributing to nutrient pollution in aquatic ecosystems .

Mechanism of Action

The mechanism of action of pentapotassium pentasodium bis(triphosphate) involves its ability to form complexes with metal ions and its role as a buffering agent. It can interact with metal ions to form stable complexes, which can be utilized in various applications. Additionally, its buffering capacity helps maintain pH levels in different environments.

Comparison with Similar Compounds

Pentasodium Triphosphate (Na₅P₃O₁₀)

- CAS : 7758-29-4 (inferred from ).

- Uses : Functions as a sequestrant and acidity regulator in food processing, similar to the target compound. However, its all-sodium composition results in higher solubility in aqueous systems compared to mixed-cation variants .

- Regulatory Status : Listed under food additive code E451(i) in the Food Safety and Standards Regulations .

Pentapotassium Triphosphate (K₅P₃O₁₀)

Dipotassium Hydrogenorthophosphate (K₂HPO₄)

- CAS : 7758-11-4 (inferred from ).

- Uses : Primarily a buffering agent. Unlike triphosphates, it lacks polyphosphate chains, reducing its chelation efficiency but increasing biocompatibility in pharmaceuticals .

Comparison with Other Polyphosphates

Dimagnesium Diphosphate (Mg₂P₂O₇)

Sodium Hexametaphosphate ((NaPO₃)₆)

- CAS: 10124-56-8 (inferred from general knowledge).

- Uses : A longer-chain polyphosphate with superior sequestration capacity but higher hygroscopicity, making it less stable in humid conditions than triphosphates .

Functional and Structural Differences

The table below summarizes key distinctions:

Biological Activity

Pentapotassium pentasodium bis(triphosphate) (PPPi) is an inorganic compound characterized by its complex phosphate structure. This compound has garnered attention in various fields due to its biological activity and potential applications. Below, we explore its biological activity, relevant case studies, and research findings.

Chemical Structure and Properties

- Chemical Formula :

- Molecular Weight : Approximately 257.95 g/mol

- CAS Number : 10380-08-2

PPPi consists of multiple phosphate groups, which are known for their roles in biological systems, particularly in energy transfer and storage (e.g., ATP).

Metabolic Role

PPPi acts as a substrate in various metabolic pathways. It is involved in the biosynthesis of nucleotides and is a critical component in the metabolism of purines and pyrimidines. The triphosphate structure allows it to participate in energy transfer processes similar to ATP, although it is generally less stable than ATP under physiological conditions .

Enzymatic Interactions

PPPi interacts with several enzymes that facilitate its hydrolysis and incorporation into metabolic pathways:

Toxicity and Safety

Research indicates that PPPi has low acute toxicity with an LD50 greater than 1,000 mg/kg body weight when administered orally. It is moderately irritating to skin and mucous membranes due to its alkaline nature . Notably, no mutagenic potential was observed in various assays, including the Ames test and chromosomal aberration tests using mammalian cell lines .

Study on Metabolic Effects

A study conducted on rats demonstrated that dietary inclusion of PPPi at concentrations up to 0.5% had no adverse effects on fertility or offspring growth. This suggests a favorable safety profile for PPPi in long-term exposure scenarios .

Application in Food Industry

In the food industry, PPPi is utilized as a moisture control agent and stabilizer. Its ability to sequester metal ions enhances food preservation, making it valuable in extending shelf life without compromising safety .

Q & A

Basic Question: What are the optimal synthesis conditions for Pentapotassium pentasodium bis(triphosphate), and how can researchers validate stoichiometric ratios during preparation?

Methodological Answer:

The compound is synthesized by dehydrating a 1:2 molar mixture of sodium dihydrogen phosphate (NaH₂PO₄) and disodium hydrogen phosphate (Na₂HPO₄) at 250–450°C. To ensure stoichiometric accuracy, use thermogravimetric analysis (TGA) to monitor mass loss during dehydration and X-ray diffraction (XRD) to confirm crystallinity and phase purity . Adjust pH during precursor mixing (via NaOH addition) to stabilize intermediate phases, and employ inductively coupled plasma optical emission spectroscopy (ICP-OES) to verify K/Na ratios in the final product .

Basic Question: Which analytical techniques are most reliable for assessing the purity and phosphate speciation of this compound?

Methodological Answer:

- Ion Chromatography (IC): Quantify free phosphate (PO₄³⁻) and polyphosphate chains (P₃O₁₀⁵⁻) in aqueous solutions to detect hydrolysis byproducts .

- ³¹P NMR Spectroscopy: Resolve distinct phosphate environments (e.g., terminal vs. bridging PO₄ groups) to confirm structural integrity .

- Titrimetric Methods: Use acid-base titration with standardized HCl to determine total phosphate content, comparing results to theoretical values .

Basic Question: What safety protocols and handling precautions are critical for laboratory work involving this compound?

Methodological Answer:

- Engineering Controls: Install emergency eyewash stations and chemical fume hoods to mitigate inhalation/contact risks .

- Personal Protective Equipment (PPE): Wear nitrile gloves (tested for permeability) and safety goggles. Use NIOSH-approved respirators if airborne particulates exceed 5 mg/m³ .

- Hygiene Practices: Avoid skin contact; wash hands thoroughly after handling. Store in airtight, light-resistant containers to prevent deliquescence .

Advanced Question: How can researchers resolve contradictions in reported thermal stability data for Pentapotassium pentasodium bis(triphosphate)?

Methodological Answer:

Discrepancies often arise from variations in heating rates or precursor impurities. To address this:

Perform simultaneous TGA-DSC under inert (N₂) and oxidative (O₂) atmospheres to differentiate between decomposition and oxidation pathways.

Compare results with in situ high-temperature XRD to correlate mass loss with structural phase transitions .

Pre-treat precursors with recrystallization or ion-exchange purification to remove trace metals (e.g., Fe³⁺) that catalyze decomposition .

Advanced Question: What mechanistic insights can be gained from studying the compound’s hydrolysis kinetics in buffered vs. non-buffered systems?

Methodological Answer:

- Experimental Design: Prepare 0.1 M solutions in phosphate-buffered saline (PBS, pH 7.4) and deionized water (pH 5.5–6.5). Monitor hydrolysis via:

- Data Interpretation: Use pseudo-first-order kinetics models to compare rate constants (k) and activation energies (Eₐ) between systems. Contradictions in literature may stem from unaccounted buffer-ion interactions (e.g., Na⁺ vs. K⁺ effects) .

Advanced Question: How can computational modeling complement experimental data in elucidating the compound’s coordination behavior with divalent cations?

Methodological Answer:

- Molecular Dynamics (MD) Simulations: Model interactions with Ca²⁺/Mg²⁺ in aqueous systems using force fields (e.g., AMBER) parameterized for polyphosphates. Validate predictions with isothermal titration calorimetry (ITC) to measure binding enthalpies .

- Density Functional Theory (DFT): Calculate ligand exchange barriers for cation chelation, comparing results to experimental EXAFS (Extended X-ray Absorption Fine Structure) spectra .

Advanced Question: What strategies can mitigate batch-to-batch variability in crystallinity for reproducible catalytic studies?

Methodological Answer:

- Controlled Crystallization: Use seed crystals from prior batches and maintain a cooling rate of 1–2°C/min during solidification .

- Quality Control Metrics: Implement powder XRD with Rietveld refinement to quantify amorphous content. Reject batches with >5% amorphous phase .

- Surface Area Analysis: Perform BET (Brunauer-Emmett-Teller) measurements to ensure consistent porosity (target: 10–15 m²/g) for catalytic applications .

Notes on Evidence Utilization:

- Synthesis protocols and characterization methods are derived from peer-reviewed industrial chemistry handbooks .

- Analytical techniques are cross-validated using pharmacopeial standards and OSHA-compliant safety guidelines .

- Computational and kinetic methodologies align with CRDC classifications for chemical engineering research .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.